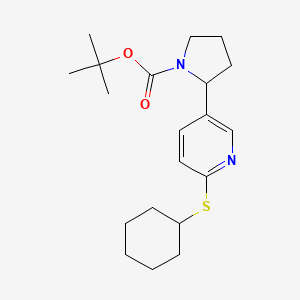

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl carbamate protecting group and a cyclohexylthio substituent at the 6-position of the pyridine ring. This structural motif is common in medicinal chemistry, where the tert-butyl group enhances solubility and stability, while the sulfur-containing cyclohexylthio moiety may influence electronic properties and binding interactions. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, given the prevalence of such methods in analogous pyridine derivatives (e.g., iodopyridine intermediates in and ) .

Propriétés

Formule moléculaire |

C20H30N2O2S |

|---|---|

Poids moléculaire |

362.5 g/mol |

Nom IUPAC |

tert-butyl 2-(6-cyclohexylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O2S/c1-20(2,3)24-19(23)22-13-7-10-17(22)15-11-12-18(21-14-15)25-16-8-5-4-6-9-16/h11-12,14,16-17H,4-10,13H2,1-3H3 |

Clé InChI |

SWMUURYOBLOHMM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)SC3CCCCC3 |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate implique généralement l'utilisation de chlorure d'iso-butoxycarbonyle (i-BuOCOCl) via la méthode de l'anhydride mixte . Les conditions réactionnelles sont douces et respectueuses de l'environnement, ce qui le rend adapté à la production industrielle. Le produit est caractérisé à l'aide de méthodes spectroscopiques telles que la RMN, la CLHP et la CG pour assurer sa pureté et son intégrité structurale .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Ce composé a un large éventail d'applications dans la recherche scientifique. En chimie, il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes. En biologie et en médecine, il sert de réactif biochimique pour étudier divers processus biologiques. Sa structure unique le rend également précieux dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

Mécanisme d'action

Le mécanisme d'action du tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle pyrrolidine du composé permet une exploration efficace de l'espace pharmacophore en raison de son hybridation sp3 et de sa non-planéité. Cette caractéristique structurelle améliore la capacité du composé à se lier aux protéines énantiosélectives, conduisant à divers effets biologiques.

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it serves as a biochemical reagent for studying various biological processes . Its unique structure also makes it valuable in the development of new pharmaceuticals and therapeutic agents .

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This structural feature enhances the compound’s ability to bind to enantioselective proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Core Scaffold

The compound shares a pyrrolidine-1-carboxylate backbone linked to a pyridine ring with similar derivatives, such as:

- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Replaces the cyclohexylthio group with an iodo-methoxypyridine system, altering steric and electronic profiles .

- (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (): Introduces fluoropyridine and benzyl groups, enhancing lipophilicity .

Substituent Effects

- Cyclohexylthio vs. Halogens : The cyclohexylthio group in the target compound provides steric bulk and moderate electron-withdrawing effects, contrasting with iodine (polarizable, heavy atom) or fluorine (electron-withdrawing, small size) in analogs .

- Protecting Groups : The tert-butyl carbamate is ubiquitous (e.g., ’s tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate), but analogs may use silyl ethers (tert-butyldimethylsilyloxy in ) for orthogonal protection .

Analytical Data

- LCMS/HPLC : Analogous compounds (e.g., Example 324 in ) show LCMS m/z 757 [M+H]⁺ and HPLC retention times (1.23 minutes), suggesting similar polarity and mass ranges for the target compound .

- NMR/HRMS : ’s (±)-trans-methyl derivatives reveal coupling constants (e.g., J = 6.8 Hz for pyrrolidine protons) and HRMS m/z 392 [M+H]⁺, highlighting structural confirmation methods applicable to the target compound .

Activité Biologique

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexylthio group and a pyrrolidine carboxylate moiety. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyclohexylthio group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

| Compound | Target | Activity |

|---|---|---|

| tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate | Bacterial strains | Potential antimicrobial |

| Similar pyridine derivatives | Staphylococcus aureus | Significant inhibition at 50 μM |

Cytotoxicity

In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa. The mechanism often involves the induction of apoptosis through mitochondrial pathways. While specific data for tert-butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is limited, its structural analogs suggest potential cytotoxic properties.

Case Studies

- Antimicrobial Screening : A study conducted on related pyridine compounds revealed that modifications in the side chains significantly influenced their antimicrobial potency. Compounds with bulky groups like cyclohexylthio demonstrated enhanced activity against resistant bacterial strains, suggesting that tert-butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate may similarly exhibit potent effects.

- Cytotoxicity Assays : In a comparative analysis of various pyrrolidine compounds, those with similar substituents showed IC50 values ranging from 20 to 50 μM against HeLa cells. This indicates that tert-butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate could potentially fall within this range, warranting further investigation.

The biological activity of tert-butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate may be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : Similar compounds have been shown to activate caspases and disrupt mitochondrial membrane potential, triggering programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.